molecular formula C7H10N2O B072813 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone CAS No. 1123-48-4

1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Cat. No. B072813
CAS RN: 1123-48-4
M. Wt: 138.17 g/mol
InChI Key: XVFAWYIDDRHPNV-UHFFFAOYSA-N
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Description

1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, and chemical properties.

Synthesis Analysis

The synthesis of derivatives of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone has been achieved using various methods, including solvent-free microwave irradiation. This process involves the use of substituted chalcones, hydrazine hydrate, and acetic anhydride in the presence of a catalyst (Thirunarayanan & Sekar, 2016).

Molecular Structure Analysis

Studies have shown that the molecular structure and vibrational frequencies of compounds similar to 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone can be analyzed both experimentally and theoretically (Mary et al., 2015). The geometrical parameters of these compounds often agree with X-ray diffraction data.

Chemical Reactions and Properties

The chemical reactions of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone derivatives involve interactions and charge delocalization, which can be analyzed using various techniques, including Nuclear Overhauser Effect (NBO) and Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) analysis (Mary et al., 2015).

Physical Properties Analysis

The physical properties of such compounds are characterized by their physical constants and spectral data, including infrared spectral frequencies and NMR chemical shifts (Thirunarayanan & Sekar, 2016).

Chemical Properties Analysis

The chemical properties of these compounds, particularly their reactivity and stability, can be assessed through molecular electrostatic potential and hyperpolarizability studies. These properties are crucial for understanding the compound's role in various chemical and biological processes (Mary et al., 2015).

Scientific Research Applications

  • Antibacterial and Antifungal Agents : Compounds with 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone structure have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, a study demonstrated significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria, and antifungal activity against fungi like Aspergillus niger and Ustilago maydis (Raju et al., 2016).

  • Anticancer Activities : Some derivatives of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone have shown potential as anticancer agents. A study synthesized a series of these compounds and found that they exhibited inhibitory activity against various cancer cell lines, including colon and lung cancer cell lines (Kumar et al., 2014).

  • DNA Photocleavage and Antioxidant Properties : Derivatives of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone have been investigated for their DNA photocleavage properties and antioxidant activities. Some compounds were found to be highly active in degrading DNA under UV light and also exhibited antioxidant properties (Kumar et al., 2015).

  • Synthesis and Structural Studies : The synthesis and molecular structure of various 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone derivatives have been a subject of interest in several studies. For example, one study focused on the synthesis of new pyrazole derivatives containing this structure, analyzing their molecular structures and interactions (Thirunarayanan & Sekar, 2016).

  • Antimicrobial Activity and Synthesis : The antimicrobial activity and synthesis of compounds bearing the 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone structure have been explored, showing significant activity against various microorganisms (Desai et al., 2017).

properties

IUPAC Name

1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-4-7(6(3)10)5(2)9-8-4/h1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFAWYIDDRHPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50286352
Record name 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone

CAS RN

1123-48-4
Record name 1123-48-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45012
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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